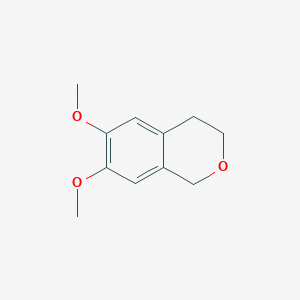

6,7-Dimethoxyisochroman

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-12-10-5-8-3-4-14-7-9(8)6-11(10)13-2/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINFBVKWRTXLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2COCCC2=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6,7 Dimethoxyisochroman and Its Analogues

Strategic Approaches to the Construction of the 6,7-Dimethoxyisochroman Ring System

The formation of the isochroman (B46142) ring system can be achieved through several strategic bond formations. Key methodologies include intramolecular cyclization reactions that form the pyran ring onto the aromatic core. These strategies often involve the reaction of a β-arylethanol derivative with a carbonyl compound or its equivalent. researchgate.net

Oxa-Pictet-Spengler Cyclization and its Variants

The Oxa-Pictet-Spengler reaction is a cornerstone in the synthesis of isochromans, involving the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone. This reaction is the oxygen analogue of the well-known Pictet-Spengler reaction used for isoquinoline (B145761) synthesis. In the context of 6,7-dimethoxyisochroman, 2-(3,4-dimethoxyphenyl)ethanol is a common starting material. ccspublishing.org.cnrsc.org

The reaction is typically promoted by Brønsted or Lewis acids. A variety of catalysts have been explored to improve yields and reaction conditions. For instance, iron(II) triflate (Fe(OTf)₂) has been reported as a highly efficient and environmentally benign catalyst for this transformation, allowing the reaction to proceed under mild conditions with water as the only byproduct. liv.ac.uk Bismuth(III) triflate (Bi(OTf)₃) is another effective catalyst, with the interesting observation that trace amounts of water can enhance product yields. liv.ac.uk Other metal triflates, including those of indium, scandium, ytterbium, and yttrium, have also demonstrated catalytic activity. liv.ac.uk

A proposed two-step mechanism for the zeolite-catalyzed Oxa-Pictet-Spengler reaction involves an initial electrophilic aromatic substitution followed by the loss of water to yield the isochroman. The reaction can also be performed in water, offering a cleaner, more efficient, and simpler synthetic route. ccspublishing.org.cnresearchgate.net

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Fe(OTf)₂ (1 mol%) | Toluene | 70 | 4 | High |

| Bi(OTf)₃ | - | - | - | - |

| Zeolite E4a | - | - | - | High |

| p-Toluenesulfonic acid | Water | - | - | - |

| This table summarizes various catalytic systems used in the Oxa-Pictet-Spengler cyclization for isochroman synthesis. |

Radical Cyclization Strategies for Isochroman Scaffold Formation

Radical cyclization offers an alternative approach to the isochroman skeleton. researchgate.net This strategy can involve the cyclization of a radical generated on a side chain onto the aromatic ring or an appended vinyl ether. For instance, the cyclization of a radical derived from the reaction of tributylstannane with 3,4-diacetoxy-2-bromo-5-methoxybenzyl vinyl ether has been used to synthesize isochroman derivatives. researchgate.net Another approach involves the addition of an acyl radical to an unactivated enol ether to form a six-membered ether ring. researchgate.net These methods provide a pathway to functionalized isochromans that may not be readily accessible through other means. The reaction of trichloroethyl allylamines in the presence of a copper catalyst can lead to the formation of heterocyclic products through a 5-exo cyclization. mdpi.com Similarly, iron-catalyzed radical cyclization of chloromethyl-1,6-dienes/enynes has been employed for synthesizing nitrogen heterocycles, demonstrating the versatility of radical cyclization in forming cyclic structures. mdpi.com

Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Metal-catalyzed reactions are pivotal in modern organic synthesis, and the construction of the isochroman ring is no exception. Palladium-catalyzed allylic C-H oxidation has been developed as a method to synthesize chromans and isochromans from terminal olefins. acs.org This method utilizes a Pd(II)/bis-sulfoxide catalyst system in combination with a Lewis acid co-catalyst and is tolerant of air and moisture. acs.org

Furthermore, photocatalyzed reactions have emerged as a powerful tool. For example, the reaction of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with alkenes under photocatalytic conditions can yield isochromanones. beilstein-journals.org This highlights the potential of light-induced reactions in constructing the core isochroman structure and its derivatives. The development of transition-metal-catalyzed domino reactions, which involve multiple bond-forming events in a single operation, also offers an efficient route to complex heterocyclic systems. beilstein-journals.org

Stereoselective and Enantioselective Synthesis of 6,7-Dimethoxyisochroman Derivatives

The synthesis of enantiomerically pure isochroman derivatives is of great importance, as many biologically active molecules are chiral. nih.gov Enantioselective variants of the Oxa-Pictet-Spengler reaction have been developed to address this challenge. These methods often employ chiral catalysts to control the stereochemical outcome of the cyclization. For example, a dual catalysis system using an indoline (B122111) HCl salt and a bisthiourea compound under weakly acidic conditions has been shown to facilitate the enantioselective oxa-Pictet-Spengler reaction of tryptophol (B1683683) with aldehydes. nih.gov Chiral phosphoric acids have also been utilized as catalysts in cooperative catalysis approaches. nih.gov

Diastereoselective approaches often rely on the use of chiral starting materials or auxiliaries. For instance, the cyclization of tryptophol derivatives derived from an enantioselective CBS reduction has been shown to proceed with excellent diastereoselectivity. d-nb.info A highly stereoselective synthesis of sugar-fused 1,2-annulated isochromans has been achieved using the oxa-Pictet–Spengler cyclization, demonstrating the utility of this reaction in creating complex, polycyclic systems with multiple stereocenters. rsc.org

| Chiral Catalyst/Auxiliary | Reactants | Key Feature |

| Indoline HCl salt and bisthiourea | Tryptophol and aldehydes | Dual catalysis |

| Chiral phosphoric acid and achiral urea | Tryptophol derivatives with enol ether | Cooperative catalysis |

| Chiral Tryptophol derivative | Benzaldehyde dimethyl acetal | Diastereoselective cyclization |

| Sugar-derived C2-hydroxy-α-C-aryl glycosides | - | Stereoselective synthesis of fused isochromans |

| This table highlights different strategies for the stereoselective synthesis of isochroman derivatives. |

Sustainable and Green Chemistry Principles in 6,7-Dimethoxyisochroman Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. This is particularly relevant in the synthesis of pharmaceuticals and other fine chemicals.

Catalytic Systems and Solvent Optimization

A key aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a significant goal. nih.gov Zeolites, for example, have been used as environmentally friendly and reusable catalysts for the Oxa-Pictet-Spengler reaction.

The choice of solvent is another critical factor in green synthesis. Water is considered the most environmentally benign solvent, and conducting reactions in aqueous media is highly desirable. nih.gov The Oxa-Pictet-Spengler reaction has been successfully performed in water, offering a greener alternative to traditional organic solvents. ccspublishing.org.cn Dimethyl carbonate (DMC) is another example of a green solvent that has been used for the synthesis of isochromans. rsc.orgnih.gov

The use of recyclable catalysts, such as heteropolyacid-based ionic liquids, further enhances the sustainability of the process. rsc.orgnih.gov These catalysts can be recovered and reused multiple times without a significant loss of activity, reducing both cost and environmental impact. rsc.org The optimization of reaction conditions, such as using microwave irradiation to shorten reaction times and improve yields, also contributes to a more sustainable synthetic approach.

Flow Chemistry Applications for Efficient Production

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, has emerged as a powerful technology in modern chemical synthesis. dokumen.pubcinz.nz Its adoption offers significant advantages over traditional batch processing, particularly for the production of fine chemicals and pharmaceuticals. dokumen.pubchemanager-online.com These benefits include enhanced safety, superior heat and mass transfer, improved reaction control, and greater scalability. wuxiapptec.comeuropa.eu By maintaining small reaction volumes at any given time, flow reactors mitigate the risks associated with highly exothermic or hazardous reactions. europa.eu The high surface-area-to-volume ratio in these systems allows for precise temperature control and efficient mixing, often leading to higher yields, cleaner product profiles, and reduced reaction times. chemanager-online.com

The principles of flow chemistry are particularly applicable to the synthesis of complex heterocyclic structures like isochromans. An acid-catalyzed oxa-Pictet–Spengler reaction performed 'on water' has been described for the synthesis of various 1-aryl-6,7-dimethoxyisochromans. researchgate.net This approach is noted as being a cleaner, more efficient, and simpler method for producing these compounds. researchgate.net The scalability of flow processes is a key advantage; once reaction conditions are optimized on a small scale, production can be increased by simply running the system for a longer duration, a concept known as "scaling-out" or "time-shifting," which avoids the complex and often problematic re-optimization required for scaling up batch reactions. cinz.nz

The efficient synthesis of compound libraries for drug discovery is another area where flow chemistry excels. nih.gov The automated and continuous nature of flow systems allows for the rapid generation of numerous analogues, facilitating structure-activity relationship (SAR) studies. nih.gov For instance, continuous-flow procedures have been successfully employed for the gram-scale production of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives, showcasing the technology's potential for creating libraries of complex molecules in a safe and straightforward manner. beilstein-journals.org

Table 1: Comparison of Flow Chemistry and Batch Processing

| Feature | Flow Chemistry | Batch Processing |

|---|---|---|

| Safety | Inherently safer due to small reaction volumes and superior heat dissipation. wuxiapptec.com | Handling of large volumes of hazardous materials can pose significant risks. |

| Heat & Mass Transfer | Excellent heat and mass transfer due to high surface-area-to-volume ratio. chemanager-online.com | Often limited by vessel size and mixing efficiency, can lead to temperature gradients. |

| Scalability | Scaled by continuous operation ("scaling-out"); direct translation from lab to production. cinz.nz | "Scaling-up" is challenging and often requires extensive process redevelopment. cinz.nz |

| Reaction Control | Precise control over parameters like temperature, pressure, and residence time. wuxiapptec.com | Less precise control, potential for local concentration and temperature differences. |

| Yield & Purity | Often results in higher yields and purity due to better control and reduced side reactions. | May have lower yields and more byproducts due to non-ideal conditions. |

| Automation | Easily automated for high-throughput synthesis and library generation. nih.govvapourtec.com | Automation is more complex and less suited for rapid analogue synthesis. |

Biocatalytic Approaches and Biotransformation of Isochromans

Biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations, offers a green and highly selective alternative to traditional synthetic methods. isroset.org These biological catalysts operate under mild conditions and can impart high levels of regio-, chemo-, and stereoselectivity, which are often difficult to achieve with conventional chemistry. isroset.org In the context of isochroman chemistry, both biotransformation of the parent isochroman structure and chemoenzymatic strategies have been explored to produce valuable derivatives.

The fungal metabolism of isochroman has been investigated using various strains, demonstrating the ability of microorganisms to introduce functionality to the isochroman core. isroset.orgconicet.gov.ar Studies have shown that filamentous fungi and baker's yeast can selectively oxidize isochroman. conicet.gov.ar For example, when isochroman was incubated with the fungus Aspergillus niger, a 30% conversion was observed after 24 hours, yielding several oxidized products. conicet.gov.ar The major metabolite was identified as isochroman-1-one, accounting for 45% of the transformed material. conicet.gov.ar Similarly, the phytopathogenic fungus Penicillium sp. has been shown to metabolize isochroman, transforming it into 3-isochromanone (B1583819) over a 22-day period. isroset.orgisroset.org These biotransformations highlight the potential of using whole-cell systems to generate functionalized isochroman analogues from a simple precursor. isroset.org

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical reactions. A notable example is the two-step synthesis of enantiomerically pure 1-aryl-3-methylisochroman derivatives. researchgate.net This strategy employs an asymmetric biocatalytic reduction of a ketone precursor, followed by a chemical oxa-Pictet–Spengler cyclization. researchgate.net The key biocatalytic step utilizes enantiocomplementary alcohol dehydrogenases (ADHs) to set the stereochemistry, leading to the desired products in good to excellent yields (47–92%) and high diastereoselectivity in favor of the syn isomer. researchgate.net This approach demonstrates the power of integrating enzymatic steps into a synthetic route to access chiral molecules that would be challenging to obtain otherwise.

Table 2: Microbial Transformation of Isochroman

| Microorganism | Substrate | Key Products | Observations |

|---|---|---|---|

| Aspergillus niger | Isochroman | Isochroman-1-one and other oxidized metabolites | 30% substrate conversion after 24 hours; Isochroman-1-one was the major metabolite (45%). conicet.gov.ar |

| Baker's Yeast (Saccharomyces cerevisiae) | Isochroman | Oxidized metabolites | Demonstrated the ability to oxidize the isochroman core. conicet.gov.ar |

| Penicillium sp. | Isochroman | 3-Isochromanone | The transformation occurred over 22 days in a potato dextrose broth medium. isroset.orgisroset.org |

Chemical Reactivity Profiles and Derivatization Strategies of 6,7 Dimethoxyisochroman

Q & A

Q. What are the standard synthetic routes for 6,7-Dimethoxyisochroman, and how are intermediates characterized?

- Methodological Answer : A common approach involves multistep synthesis starting from substituted benzaldehydes or brominated precursors. For example, 1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisochroman is synthesized via nucleophilic substitution and cyclization, yielding 73% efficiency. Key intermediates are characterized using - and -NMR to confirm regiochemistry and stereochemistry, with HRESIMS for molecular weight validation .

- Example Protocol :

- Step 1 : Brominated precursor reaction with methoxy-substituted benzyl halides.

- Step 2 : Cyclization under acidic or basic conditions.

- Step 3 : Purification via column chromatography.

- Data Table : Synthetic Yields and Techniques

| Precursor | Reaction Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| 2-bromo-4,5-dimethoxybenzyl | KCO, DMF | 73 | -NMR, HRESIMS |

| 2-bromobenzyl | NaH, THF | 59 | -NMR, HSQC, HMBC |

Q. How is the crystal structure of 6,7-Dimethoxyisochroman derivatives resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. For example, monoclinic crystals (space group ) of 1-(2-fluorophenyl)-6,7-dimethoxyisochroman show lattice parameters . Data refinement uses -factor analysis () with software like Bruker APEXII .

Advanced Research Questions

Q. How does the regioselectivity of 6,7-Dimethoxyisochroman derivatives vary in Diels-Alder reactions?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. In reactions with 2-substituted furans, electron-donating groups (e.g., -OtBu) favor trans-isomer formation (>15:1 selectivity), while electron-withdrawing groups reduce selectivity. Computational studies (M06-2X/6-311+G(2df,p)) reveal polarized transition states where steric hindrance dictates product distribution .

- Key Findings :

- Electron-Donating Substituents : Increase transition-state polarization, favoring bulky adducts.

- Steric Maps : Molecular dynamics simulations predict torsional strain in competing pathways.

Q. What strategies resolve contradictions in pharmacological data for 6,7-Dimethoxyisochroman analogs?

- Methodological Answer : Contradictions in bioactivity data (e.g., IC variability) are addressed via:

Sensitivity Analysis : Testing compounds under standardized assay conditions (pH, temperature).

Meta-Analysis : Aggregating datasets from multiple studies to identify outliers.

Structural Validation : Re-examining NMR/HRMS data to confirm compound purity (>98% by GC) .

- Case Study : Discrepancies in cytotoxicity data may arise from residual solvents (DMF, THF) in samples.

Q. How can computational models predict the reactivity of 6,7-Dimethoxyisochroman in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-rich dimethoxy groups in 6,7-Dimethoxyisochroman enhance susceptibility to electrophilic aromatic substitution at the C4 position .

- Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices for reactivity hotspots.

Validate with experimental kinetic data.

Experimental Design & Best Practices

Q. What safety protocols are critical when handling 6,7-Dimethoxyisochroman?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for reactions generating vapors (e.g., HBr elimination).

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

Q. How should researchers document spectral data for reproducibility?

- Methodological Answer :

- NMR : Report solvent (e.g., CDCl), resonance frequencies (500 MHz), and coupling constants (-values).

- HRMS : Include ionization mode (ESI/APCI) and calibration standards.

- Data Archiving : Use platforms like Zenodo or institutional repositories with DOI assignment .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response curves?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- Error Analysis : Report 95% confidence intervals for EC/IC values.

- Outlier Detection : Apply Grubbs’ test () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.